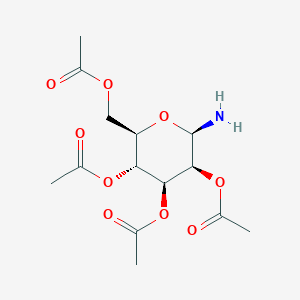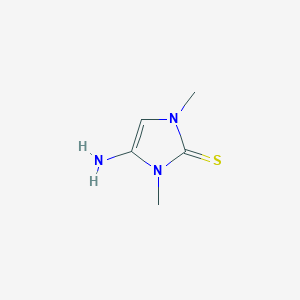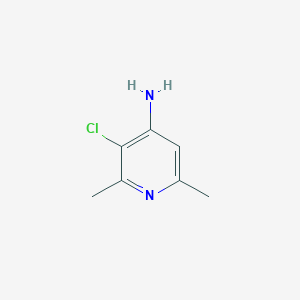![molecular formula C14H11ClO3 B8625835 4-[(4-chlorophenyl)methoxy]-2-hydroxybenzaldehyde](/img/structure/B8625835.png)
4-[(4-chlorophenyl)methoxy]-2-hydroxybenzaldehyde
Descripción general
Descripción
4-[(4-chlorophenyl)methoxy]-2-hydroxybenzaldehyde is an organic compound with the molecular formula C14H11ClO3 It is a derivative of benzaldehyde, featuring a chloro-substituted benzyloxy group and a hydroxyl group on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorophenyl)methoxy]-2-hydroxybenzaldehyde typically involves the reaction of 4-chlorobenzyl chloride with 2-hydroxybenzaldehyde in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-hydroxybenzaldehyde attacks the electrophilic carbon of 4-chlorobenzyl chloride, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: 4-chlorobenzyl chloride, 2-hydroxybenzaldehyde, base (e.g., sodium hydroxide or potassium carbonate)
Solvent: Typically, an organic solvent such as ethanol or methanol is used.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (e.g., 40-60°C).
Time: The reaction time can vary but is generally completed within a few hours.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or column chromatography are used to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-chlorophenyl)methoxy]-2-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide).
Major Products Formed
Oxidation: 4-(4-Chloro-benzyloxy)-2-hydroxybenzoic acid.
Reduction: 4-(4-Chloro-benzyloxy)-2-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[(4-chlorophenyl)methoxy]-2-hydroxybenzaldehyde has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of potential pharmaceutical agents due to its structural features.
Biological Studies: The compound is investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[(4-chlorophenyl)methoxy]-2-hydroxybenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloro and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Chloro-benzyloxy)-benzoic acid
- 4-(4-Chloro-benzyloxy)-benzyl alcohol
- 4-(4-Chloro-benzyloxy)-phenylamine
Comparison
4-[(4-chlorophenyl)methoxy]-2-hydroxybenzaldehyde is unique due to the presence of both a hydroxyl group and an aldehyde group on the benzene ring, which allows for diverse chemical reactivity. In contrast, similar compounds like 4-(4-Chloro-benzyloxy)-benzoic acid and 4-(4-Chloro-benzyloxy)-benzyl alcohol lack the aldehyde functionality, limiting their reactivity in certain types of chemical transformations.
Propiedades
Fórmula molecular |
C14H11ClO3 |
|---|---|
Peso molecular |
262.69 g/mol |
Nombre IUPAC |
4-[(4-chlorophenyl)methoxy]-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C14H11ClO3/c15-12-4-1-10(2-5-12)9-18-13-6-3-11(8-16)14(17)7-13/h1-8,17H,9H2 |
Clave InChI |
AONSQBQRSQOHLT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1COC2=CC(=C(C=C2)C=O)O)Cl |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
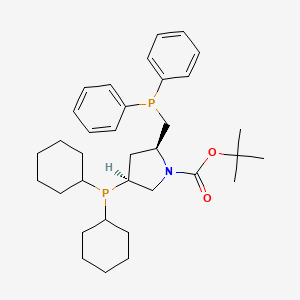
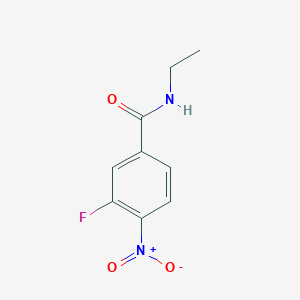
![2-Nitro-5-(oxetan-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B8625772.png)
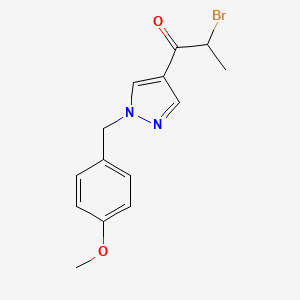
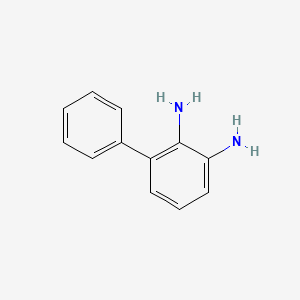
![Methyl 4-{[4-(hexyloxy)benzoyl]amino}benzoate](/img/structure/B8625788.png)
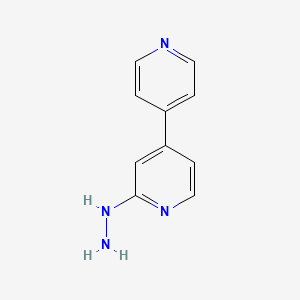
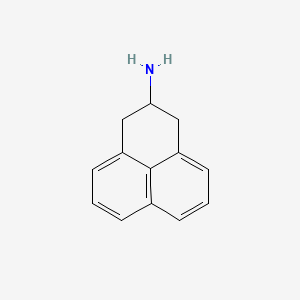
![tert-butyl 2-[(3-cyanophenyl)methyl-methylamino]acetate](/img/structure/B8625815.png)
